molecular formula C18H17N7O3 B15233279 N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

Katalognummer: B15233279
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: ZKHRFTLMLVMQMS-AUEPDCJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide (referred to as the target compound, identifier: D1A) is a synthetic small molecule with the molecular formula C₁₈H₁₇N₇O₃ (molecular weight: 395.38 g/mol) . Its structure features:

  • A 7-nitro-1H-indole-2-carboxamide core, where the nitro group at position 7 confers strong electron-withdrawing effects.
  • A phenyl ring substituted with an (E)-configured carbonimidoyl group, bearing a methyl and a carbamimidamido (guanidine) moiety. This guanidine group is highly basic and capable of forming strong hydrogen bonds or ionic interactions under physiological conditions .

Eigenschaften

Molekularformel

C18H17N7O3

Molekulargewicht

379.4 g/mol

IUPAC-Name

N-[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17N7O3/c1-10(23-24-18(19)20)11-5-7-13(8-6-11)21-17(26)14-9-12-3-2-4-15(25(27)28)16(12)22-14/h2-9,22H,1H3,(H,21,26)(H4,19,20,24)/b23-10+

InChI-Schlüssel

ZKHRFTLMLVMQMS-AUEPDCJTSA-N

Isomerische SMILES

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form an intermediate compound . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole core allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole core.

Wissenschaftliche Forschungsanwendungen

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of checkpoint kinase 2 (Chk2), a key enzyme involved in the DNA damage response pathway . By binding to the ATP binding pocket of Chk2, it prevents the enzyme’s activation and subsequent phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: N-{4-[(1E)-N-(N-hydroxycarbamoyl)ethanehydrazonoyl]phenyl}-7-nitro-1H-indole-2-carboxamide

A closely related compound, disclosed in a 2024 European patent application (), shares the 7-nitroindole-2-carboxamide scaffold but differs in the phenyl substituent. Key distinctions include:

Table 1: Structural and Functional Comparison
Parameter Target Compound (D1A) Patent Compound ()
Molecular Formula C₁₈H₁₇N₇O₃ C₁₇H₁₆N₆O₄
Molecular Weight 395.38 g/mol 376.35 g/mol
Key Functional Groups Guanidine (carbamimidamido), nitro, methyl Hydroxycarbamoyl, nitro
Phenyl Substituent (E)-C-methyl-N-carbamimidamido-carbonimidoyl (1E)-N-(N-hydroxycarbamoyl)ethanehydrazonoyl
Key Differences:

Functional Group Modulation: The target compound’s guanidine group is replaced with an N-hydroxycarbamoyl moiety in the patent analog.

Electronic and Steric Effects: The guanidine group in D1A is a strong electron donor, which may stabilize charge interactions in binding pockets. In contrast, the hydroxycarbamoyl group introduces electron-withdrawing character, possibly affecting redox properties or target affinity . The patent compound’s lower molecular weight (376.35 vs. 395.38 g/mol) suggests improved pharmacokinetic properties, such as oral bioavailability.

Hypothetical Biological Implications: The hydroxycarbamoyl group in the patent compound is structurally analogous to hydroxamic acids, which are known inhibitors of metalloenzymes (e.g., histone deacetylases). The nitro group in both compounds may confer antibacterial or antiparasitic activity, but its efficacy could vary based on substituent-dependent redox cycling.

Broader Context: Indole-2-carboxamide Derivatives

  • Substituent Flexibility : Modifications to the phenyl ring’s carbonimidoyl group (e.g., alkyl vs. aryl, electron-donating vs. withdrawing) are critical for tuning solubility, metabolic stability, and target engagement.

Biologische Aktivität

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide, often referred to as D1A, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

  • Chemical Formula : C₁₈H₁₇N₇O₃
  • Molecular Weight : 379.373 g/mol
  • SMILES Notation : [H]/N=C(\N)/N/N=C(\C)/c1ccc(cc1)NC(=O)c2cc3cccc(c3[nH]2)N+[O-]
  • InChIKey : ZKHRFTLMLVMQMS-AUEPDCJTSA-N

The compound exhibits multiple mechanisms of action, primarily through its role as an inhibitor of various enzymes and its cytotoxic effects on cancer cells. The indole structure is known for its ability to modulate biological pathways, making it a valuable scaffold for drug design.

Anticancer Activity

Research has demonstrated that D1A shows significant cytotoxicity against several human cancer cell lines. A study evaluating indole derivatives reported that compounds with similar structures exhibited lower IC₅₀ values than standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency against liver and colon cancer cells .

In vitro studies have shown that D1A can inhibit cell proliferation in various cancer types, including:

  • Liver Cancer (HUH7)
  • Breast Cancer (MCF7)
  • Colon Cancer (HCT116)

The compound's structural modifications can lead to varied biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug development.

Enzyme Inhibition

D1A has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. A derivative of 7-nitro-1H-indole-2-carboxylic acid demonstrated an IC₅₀ of 0.99 μM against FBPase, suggesting that D1A may also have implications in metabolic disorders such as diabetes .

Study 1: Cytotoxicity Evaluation

A comprehensive study synthesized several indole derivatives and evaluated their cytotoxicity across different cancer cell lines. The results indicated that compounds similar to D1A had significant inhibitory effects on cell growth, with specific derivatives outperforming traditional chemotherapeutics .

Study 2: Enzyme Inhibition Profile

Research focused on the inhibition of FBPase revealed that modifications to the indole structure could enhance binding affinity and specificity. The computational modeling used in this study predicted the binding modes effectively, guiding further synthesis and evaluation of new derivatives .

Data Summary Table

Biological Activity Cell Line/Target IC₅₀ Value (μM) Reference
CytotoxicityHUH7<5
CytotoxicityMCF7<5
CytotoxicityHCT116<5
FBPase Inhibition-0.99

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.